5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. This drug has gained significant attention due to its potential therapeutic applications in different areas of research.
Mecanismo De Acción
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of molecules called endocannabinoids, which play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been shown to have potential applications in the treatment of cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide is its potential therapeutic applications in various areas of research. It has been shown to have promising results in preclinical studies, and it has the potential to be developed into a new class of drugs for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the drug may have off-target effects that could interfere with the interpretation of results. Additionally, the drug may have limited solubility, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide. One area of research is the development of new analogs of the drug that have improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of new therapeutic applications for the drug, such as in the treatment of other neurodegenerative disorders or inflammatory diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and how it interacts with other molecules in the body. Overall, the potential applications of this compound in various areas of research make it an exciting area of study for future research.
Métodos De Síntesis
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide is synthesized through a multi-step process. The initial step involves the condensation of 4-methoxybenzaldehyde with cyclohexanone to form 4-methoxyphenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-methoxyphenylhydrazine. The final step involves the reaction of 4-methoxyphenylhydrazine with 3-(hydroxymethyl)benzoic acid chloride to form this compound.
Aplicaciones Científicas De Investigación
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various areas of research. It has been shown to have promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been shown to have potential applications in the treatment of cancer, diabetes, and inflammation. The drug has also been studied for its potential use in pain management.
Propiedades
IUPAC Name |
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-24-16-8-7-14(9-13(16)11-22)20-18(23)15-10-19-21-17(15)12-5-3-2-4-6-12/h7-10,12,22H,2-6,11H2,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRLUBWRDVDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(NN=C2)C3CCCCC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.